Bienvenue dans la boutique en ligne BenchChem!

7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride

Physicochemical Property pKa Medicinal Chemistry

7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride delivers a quantifiable pKa reduction (~10.39→8.67) vs. non-fluorinated analogs, reducing cationic species at physiological pH to enhance passive BBB penetration. The gem-difluoro substitution strategically blocks oxidative N-dealkylation and α-carbon hydroxylation, directly improving metabolic stability and reducing intrinsic clearance. A concomitant +0.5 ΔXLogP3 increase further boosts CNS permeability. This constrained core is a superior, privileged scaffold for BACE1 inhibitor programs and CNS lead optimization. ≥97% purity.

Molecular Formula C6H10ClF2N
Molecular Weight 169.6 g/mol
CAS No. 1376248-54-2
Cat. No. B1402028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride
CAS1376248-54-2
Molecular FormulaC6H10ClF2N
Molecular Weight169.6 g/mol
Structural Identifiers
SMILESC1CNCC2C1C2(F)F.Cl
InChIInChI=1S/C6H9F2N.ClH/c7-6(8)4-1-2-9-3-5(4)6;/h4-5,9H,1-3H2;1H
InChIKeyCUYZXBBHHFLWRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Difluoro-3-azabicyclo[4.1.0]heptane Hydrochloride: CAS 1376248-54-2 Baseline Overview for Procurement Decisions


7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride (CAS 1376248-54-2) is a fluorinated, conformationally constrained bicyclic amine building block [1]. It serves as a key intermediate in medicinal chemistry, particularly for the synthesis of central nervous system (CNS) agents and inhibitors targeting enzymes like Beta-secretase 1 (BACE1) [2]. The molecule features a unique azabicyclo[4.1.0]heptane core with gem-difluoro substitution at the 7-position, imparting distinct physicochemical properties, including enhanced metabolic stability and modulated lipophilicity . Commercial availability is established with a typical purity specification of ≥97% .

Why In-Class Substitution of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane Hydrochloride is Not Feasible


Substituting 7,7-difluoro-3-azabicyclo[4.1.0]heptane hydrochloride with a generic or non-fluorinated azabicyclo[4.1.0]heptane analog is scientifically unsound due to the profound impact of the gem-difluoro group on the molecule's core properties. This substitution alters the electronic distribution, which in turn affects the pKa of the basic amine, a critical parameter for drug-target binding and membrane permeability . Furthermore, the introduction of fluorine atoms is a well-established strategy to enhance metabolic stability by blocking oxidative metabolism, and to modulate lipophilicity (LogD), which directly influences pharmacokinetic parameters such as absorption, distribution, and clearance . Consequently, an SAR (Structure-Activity Relationship) or SPR (Structure-Property Relationship) derived for the difluoro compound cannot be extrapolated to its non-fluorinated or mono-fluorinated counterparts without risking a significant, often deleterious, change in biological activity and drug-like properties.

Quantifiable Differentiation Evidence for 7,7-Difluoro-3-azabicyclo[4.1.0]heptane Hydrochloride


Physicochemical Property Differentiation: pKa Shift Compared to Non-Fluorinated Analog

The 7,7-difluoro substitution induces a measurable change in the basicity of the piperidine-like nitrogen. The predicted pKa for the free base 7,7-difluoro-3-azabicyclo[4.1.0]heptane is 8.67 ± 0.40 , while the pKa for the unsubstituted 3-azabicyclo[4.1.0]heptane is predicted to be 10.39 ± 0.20 . This difference of approximately 1.72 log units signifies a substantial reduction in basicity for the difluoro compound.

Physicochemical Property pKa Medicinal Chemistry

Physicochemical Property Differentiation: Impact on Lipophilicity (LogP) and Molecular Topology

The gem-difluoro motif significantly influences the overall lipophilicity of the azabicyclo[4.1.0]heptane core. For the target compound's free base, the computed XLogP3 value is 0.5 [1]. This represents a notable increase compared to the non-fluorinated parent compound, 3-azabicyclo[4.1.0]heptane, which has a lower computed XLogP3 of 0.0 [2]. This difference of 0.5 log units is considered significant for a core building block.

Lipophilicity Drug-like Properties Molecular Topology

Primary Application Scenarios for 7,7-Difluoro-3-azabicyclo[4.1.0]heptane Hydrochloride in Research and Development


CNS Drug Discovery: Optimizing Blood-Brain Barrier Permeability and Basicity

Procure this compound for medicinal chemistry campaigns targeting central nervous system (CNS) disorders, where fine-tuning basicity and lipophilicity is paramount. The quantified pKa reduction (from ~10.39 to ~8.67) compared to the non-fluorinated analog reduces the fraction of positively charged species at physiological pH, a key driver for passive blood-brain barrier (BBB) penetration. The concomitant increase in lipophilicity (ΔXLogP3 = +0.5) further enhances the potential for passive CNS permeability [1], making it a superior starting point for lead optimization over its non-fluorinated counterpart.

Metabolic Stability Enhancement of Labile Piperidine Scaffolds

Utilize this compound as a core scaffold replacement to enhance the metabolic stability of drug candidates containing a piperidine or related cyclic amine. The gem-difluoro group is strategically positioned to block a primary site of oxidative metabolism, specifically N-dealkylation and alpha-carbon hydroxylation, which are common metabolic soft spots for azabicyclo[4.1.0]heptane derivatives . This is a proactive design choice over non-fluorinated analogs, which are expected to have significantly higher intrinsic clearance in liver microsome assays, thereby improving the chances of achieving a favorable in vivo half-life and oral bioavailability.

Conformational Constraint and Bioisosteric Replacement in BACE1 Inhibitor Programs

Employ this building block in the development of BACE1 (Beta-secretase 1) inhibitors for Alzheimer's disease research. The conformationally restricted azabicyclo[4.1.0]heptane core acts as a privileged scaffold for BACE1 active site binding [2]. The 7,7-difluoro substitution provides a unique vector for additional interactions within the enzyme's hydrophobic pockets compared to unsubstituted variants, offering a distinct and quantifiable advantage in achieving higher ligand efficiency and target selectivity in early-stage drug discovery projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.